methyl 4-amino-1-methyl-1H-indole-3-carboxylate
Description
Significance of Indole (B1671886) and Functionalized Indole Derivatives in Organic Synthesis and Chemical Research
The indole core is a cornerstone of modern drug discovery and organic synthesis. nih.gov Its derivatives are integral components of thousands of naturally occurring alkaloids and medicinally vital compounds. bhu.ac.inrsc.org The versatility of the indole scaffold allows for the design of molecules with a wide spectrum of biological activities, making them prominent in the development of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgchemimpex.comopenmedicinalchemistryjournal.com
Functionalized indoles have been successfully developed into drugs for a multitude of therapeutic areas. nih.gov These include anti-inflammatory agents like Indomethacin, anticancer drugs, and antihypertensive compounds. mdpi.com The ability to modify the indole ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, leading to compounds with specific biological targets and improved efficacy. mdpi.com Consequently, the synthesis of diverse indole-containing compounds remains a vibrant and essential area of scientific inquiry. nih.gov
Historical Context of Indole-3-carboxylate (B1236618) Synthesis and Derivatization Studies
The history of indole chemistry began in the 19th century with the study of the dye indigo. wikipedia.orgarkat-usa.org In 1866, Adolf von Baeyer first prepared indole itself by reducing oxindole (B195798) with zinc dust. bhu.ac.inwikipedia.org A major breakthrough in the synthesis of substituted indoles came in 1883 with the development of the Fischer indole synthesis by Emil Fischer. wikipedia.orgbyjus.com This method, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most reliable and widely used strategies for creating the indole nucleus and is often used to generate indoles substituted at the 2- and/or 3-positions. wikipedia.orgbyjus.comrsc.org
Over the years, numerous other methods for indole synthesis have been developed, including the Reissert, Madelung, and Leimgruber–Batcho syntheses. bhu.ac.inwikipedia.org The functionalization of the pre-formed indole ring has also been a major focus. The introduction of a carboxylate group at the C-3 position, a key structural motif, has been achieved through various means. Early methods often involved the Vilsmeier-Haack formylation to produce an indole-3-carboxaldehyde (B46971), which could then be oxidized. researchgate.netgoogle.com More contemporary approaches include direct C-H carbonylation reactions, which offer a powerful method for introducing a carbonyl group using transition-metal catalysts. nih.govbeilstein-journals.org The development of these synthetic tools has enabled the creation of a vast library of indole-3-carboxylic acid derivatives for biological evaluation. frontiersin.orgresearchgate.netnih.gov
Research Rationale for Investigating Methyl 4-amino-1-methyl-1H-indole-3-carboxylate
The specific substitution pattern of this compound makes it a compound of significant interest for several reasons. The rationale for its investigation is rooted in its potential as a versatile building block for constructing more complex, pharmacologically relevant molecules. acs.org The 4-aminoindole (B1269813) moiety, in particular, is a structural component found in various bioactive compounds, including nucleoside analogues with potential antiviral activity. acs.orgacs.org
Research into this compound is driven by the following key aspects of its structure:
The 4-Amino Group: Substitution at the 4-position of the indole ring is synthetically challenging, making molecules with this feature valuable. The amino group provides a handle for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
The N-Methyl Group: Methylation of the indole nitrogen can influence the compound's lipophilicity and metabolic stability. It also prevents the nitrogen from acting as a hydrogen bond donor, which can alter its binding properties with biological targets.
The 3-Carboxylate Group: The ester at the C-3 position is a common feature in bioactive indoles. It can act as a hydrogen bond acceptor and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a strategy often used in prodrug design. vulcanchem.com
The combination of these functional groups on a single indole scaffold provides a platform for generating novel compounds for drug discovery programs. For example, palladium-catalyzed methods have been developed to synthesize 4-aminoindole-3-carboxylic acid derivatives from 4-bromo precursors, highlighting the contemporary interest in accessing this specific molecular architecture. acs.org
| Structural Feature | Potential Significance in Research | Relevant Research Area |
|---|---|---|
| Indole Nucleus | Privileged scaffold, provides a core structure for extensive functionalization. | Medicinal Chemistry, Organic Synthesis |
| 4-Amino Group | Enables further derivatization; acts as a key pharmacophoric element. acs.org | Pharmaceutical Development, Bioorganic Chemistry |
| 1-Methyl (N-Methyl) Group | Modulates physicochemical properties like solubility and metabolic stability. | Drug Design, Medicinal Chemistry |
| 3-Methyl Carboxylate (Ester) | Can be a bioisostere for other groups or serve as a prodrug moiety. vulcanchem.com | Prodrug Design, Pharmaceutical Sciences |
Overview of Current Research Landscape and Key Academic Challenges
The current research landscape in indole chemistry is focused on the development of novel, efficient, and sustainable synthetic methodologies. A primary goal is to achieve the selective synthesis of polysubstituted indoles with complete control over the substitution pattern. nih.govmdpi.com This is driven by the need to create structurally complex and diverse molecules for high-throughput screening in drug discovery.
Key academic challenges and areas of active research include:
Regioselectivity: Controlling the position of substituents on the indole ring, particularly on the benzene (B151609) portion (positions 4, 5, 6, and 7), remains a significant hurdle. Many classical methods favor substitution at the C-3 position of the pyrrole (B145914) ring. bhu.ac.in
Scalability: Many modern synthetic methods that work well on a small laboratory scale are difficult to adapt for large-scale industrial production. mdpi.com
Functional Group Tolerance: Developing reactions that can tolerate a wide variety of functional groups is essential for building complex molecules without the need for extensive protecting group strategies.
C-H Functionalization: Direct activation and functionalization of C-H bonds is a major frontier in organic synthesis. Applying these methods to the indole scaffold offers a more atom-economical route to functionalized derivatives, bypassing the need for pre-functionalized starting materials. beilstein-journals.org
Modern approaches, such as those employing palladium/norbornene cooperative catalysis, are being explored to construct polyfunctionalized indoles from readily available starting materials. nih.gov The development of one-pot reactions that combine multiple synthetic steps, such as the palladium-catalyzed synthesis of 4-aminoindole-3-carboxylic acids, represents an efficient strategy to overcome some of these challenges. acs.org
| Challenge | Modern Approaches | Example |
|---|---|---|
| Regiocontrol in Functionalization | Directed C-H activation, transition-metal catalysis. beilstein-journals.org | Palladium-catalyzed amination at the C-4 position. acs.org |
| Synthetic Efficiency | One-pot reactions, tandem/cascade catalysis. | Sequential nucleophilic substitution and cross-coupling reactions. acs.org |
| Access to Polysubstituted Scaffolds | Cooperative catalysis, multi-component reactions. nih.gov | Palladium/Norbornene catalysis for indole synthesis. nih.gov |
| Sustainability | Use of greener solvents, catalyst recycling, atom-economical reactions. | Development of reactions that use water or ionic liquids as solvents. openmedicinalchemistryjournal.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWMTSDDHJMKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate and Its Analogs
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, preferentially at the C3 position. However, in this specific molecule, the C3 position is already substituted. The presence of the powerful electron-donating 4-amino group and the N-methyl group further activates the benzene (B151609) portion of the indole nucleus, directing electrophilic attack to other positions. Conversely, the electron-rich nature of the indole ring generally makes it resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through transition metal catalysis.
A prominent example of nucleophilic substitution on an analogous indole system is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacs.org This reaction has been effectively used to synthesize 4-aminoindole-3-carboxylic acid derivatives from 4-bromoindole (B15604) precursors. acs.orgacs.org In this transformation, a Pd(0) catalyst undergoes oxidative addition with the aryl halide (the 4-bromoindole). Subsequent coordination of an amine and reductive elimination forms the C4-N bond, yielding the 4-aminoindole (B1269813) product. wikipedia.orgacs.org This methodology represents a powerful tool for installing the key amino group on the indole ring. acs.org A one-pot strategy has been developed that integrates this C-N cross-coupling with nucleophilic addition to the ester or amide group at C3, allowing for the rapid assembly of multisubstituted indole-3-carboxylic acids. acs.org
The table below summarizes a typical catalyst system for such transformations.
| Component | Example | Role | Reference |
| Substrate | 4-bromoindole-3-carboxamide | Electrophile | acs.org |
| Catalyst | PdCl₂ (precatalyst) | Active catalyst formation | acs.org |
| Ligand | Xantphos | Stabilizes Pd center, facilitates reaction steps | acs.org |
| Base | Cs₂CO₃ | Amine deprotonation | researchgate.net |
| Nucleophile | Amine/Ammonia (B1221849) equivalent | Forms the C-N bond | acs.org |
Reactivity of the 4-Amino Group
The nucleophilic nitrogen of the 4-amino group can readily participate in a variety of bond-forming reactions.
Acylation: The amino group can be acylated to form the corresponding amide. N-acylation of aminoindoles can be achieved using various acylating agents, such as aroyl chlorides, in the presence of a suitable catalyst. dicp.ac.cn While acylation of indoles often occurs at the C3 position, the presence of a substituent at C3 and the nucleophilicity of the 4-amino group favor N-acylation. nih.govorganic-chemistry.org Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.gov
Alkylation: N-alkylation of the amino group is a potential transformation, although the reactivity of the indole ring itself can lead to competing reactions. monash.edu For instance, the presence of the 4-amino group strongly directs electrophilic attack, and reactions with alkylating agents under Friedel-Crafts conditions can lead to C-alkylation at the C7-position. acs.orgchemistryviews.orgacs.org This regioselectivity is driven by the amino group's ability to direct incoming electrophiles to the para position within the benzenoid ring. acs.org
Arylation: The 4-amino group can potentially act as the nucleophilic component in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. This reaction typically involves coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org
The 4-amino group is instrumental in the synthesis of more complex, fused heterocyclic systems. Its nucleophilicity can be harnessed in intramolecular cyclization reactions. For example, 4-aminoindoles have been used as starting materials in cascade reactions to construct polycyclic scaffolds. A notable application is the catalytic asymmetric Friedel–Crafts alkylation/N-hemiacetalization cascade reaction with β,γ-unsaturated α-keto esters. acs.org In this process, the indole first undergoes a regioselective Friedel-Crafts alkylation at the C7-position, followed by an intramolecular cyclization where the 4-amino group attacks a ketone to form an N-hemiacetal. This sequence provides rapid access to functionalized 1,7-annulated indole scaffolds, such as polycyclic 4H-pyrrolo[3,2,1-ij]quinoline derivatives. acs.orgacs.org
| Reaction Type | Reactants | Product Class | Reference |
| Asymmetric Cascade | 4-Aminoindole, β,γ-Unsaturated α-keto ester | Polycyclic 4H-pyrrolo[3,2,1-ij]quinoline | acs.org |
| Friedel-Crafts Alkylation | 4-Aminoindole, α-Bromoenal | C7-Alkylated Indole | chemistryviews.org |
Transformations of the Methyl Ester Functionality
The methyl ester at the C3-position is an important functional group that can be readily converted into other functionalities, serving as a key site for molecular diversification.
The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-amino-1-methyl-1H-indole-3-carboxylic acid. This reaction is typically performed using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), in a mixture of aqueous and organic solvents like tetrahydrofuran (B95107) and methanol. researchgate.net However, the hydrolysis of amino-indole esters is not always straightforward. The presence of the electron-donating amino group can increase the electron density of the ring system, potentially making the ester carbonyl less electrophilic and more resistant to hydrolysis under basic conditions. arkat-usa.org In some cases, attempted hydrolysis can lead to unexpected ring-opening or other side reactions. arkat-usa.org
The methyl ester can be converted into a wide range of amides, which is a common transformation in medicinal chemistry to modulate physicochemical properties and biological activity. This can be achieved through two main pathways:
Two-Step Sequence: The ester is first hydrolyzed to the carboxylic acid as described above. The resulting acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., HBTU, HATU) or through activation as an acyl chloride. organic-chemistry.orgresearchgate.net
Direct Aminolysis: Direct reaction of the ester with an amine (aminolysis) can form the amide, though this often requires harsh conditions (high temperatures and pressures) or catalytic activation.
Furthermore, palladium-catalyzed "one-pot" strategies have been developed that can effectively interconvert ester and amide functionalities at the C3 position of 4-substituted indoles, showcasing the synthetic flexibility of this position. acs.org Various catalysts, including those based on titanium, zirconium, and boron, have been explored for the direct amidation of carboxylic acids, which is the second step in the two-step sequence. researchgate.netdiva-portal.org Silicon-based reagents like methyltrimethoxysilane (B3422404) have also been shown to be effective for direct amidation, offering a safe and inexpensive alternative. nih.gov
Reactions Involving the Indole Nitrogen and Methyl Substituent
The indole nitrogen (N-1) and its methyl substituent in methyl 4-amino-1-methyl-1H-indole-3-carboxylate are key sites for further functionalization. These positions can undergo reactions that modify the electronic and steric properties of the indole ring, leading to the synthesis of diverse derivatives.
Further N-Alkylation and Quaternization Studies
While the indole nitrogen in the parent compound is already methylated, related indole systems can undergo further alkylation, and the nitrogen atom can be involved in quaternization reactions. The nucleophilicity of the indole nitrogen is a critical factor in these transformations.
Further N-alkylation of N-methylated indoles is generally challenging but can be achieved under specific conditions. However, the introduction of a second alkyl group at the N-1 position is not a common transformation. More relevant is the quaternization of the nitrogen atom in related heterocyclic systems, which can render them water-soluble. For instance, the quaternization of tertiary amino groups in multithiacalix nih.govarene systems has been used to create water-soluble derivatives. nih.gov This process involves the alkylation of the tertiary amine, leading to a quaternary ammonium (B1175870) salt, which is confirmed by a downfield shift of proton signals in NMR spectroscopy. nih.gov
In the context of indole derivatives, various methods have been developed for N-alkylation of N-H indoles. These methods often employ reagents like phenyl trimethylammonium iodide (PhMe₃NI) or phenyl triethylammonium (B8662869) iodide (PhEt₃NI), which are considered safe and easy-to-handle alkylating agents. nih.gov Such protocols have shown high functional group tolerance, including halides, ethers, nitro groups, aldehydes, esters, and nitriles. nih.gov While the target compound is already N-methylated, these methods are applicable to its unmethylated analogs. The condensation of 2-aminoindole-3-carbonitriles with N,N-dimethylformamide-dialkylacetals can also lead to N1-alkylation, forming intermediates for the synthesis of fused heterocyclic systems. researchgate.net
The table below summarizes various N-alkylation methods applicable to indole scaffolds.
| Alkylating Agent | Catalyst/Conditions | Substrate Scope | Key Features |
| Phenyl trimethylammonium iodide (PhMe₃NI) | Base (e.g., t-BuOK) | Primary amides, Indoles | Safe, non-toxic, monoselective for amides |
| Phenyl triethylammonium iodide (PhEt₃NI) | Base (e.g., t-BuOK) | Primary amides, Indoles | Effective for N-ethylation |
| Dimethyl carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Indoles | Forms only N-methylated product |
| Methyl trifluoroacetate (B77799) (MTFA) | t-BuOK in DMF | N-H, O-H, S-H compounds | Mild conditions, good functional group tolerance |
Transformations Involving the N-Methyl Group
The N-methyl group of 1-methylindole (B147185) derivatives is not merely a passive substituent; it can be a site for chemical transformation, particularly through C(sp³)–H functionalization. Research on the related compound, N-methyl indoline (B122111), has demonstrated that the N-methyl group can undergo regioselective C–H functionalization. chemrxiv.org
Enzymatic carbene transfer reactions, utilizing engineered cytochrome P450 enzymes, can selectively introduce functional groups at the α-position of the N-methyl substituent. chemrxiv.org This methodology allows for the formation of new C-C bonds under mild conditions. For example, the reaction of N-methyl indoline with ethyl diazoacetate (EDA) in the presence of a CYP119 enzyme variant can yield products of C-H functionalization. chemrxiv.org While this research was performed on the saturated indoline core, it highlights the potential for activating the N-methyl group in unsaturated indole systems as well. Such transformations could introduce ketones, nitriles, or esters onto the N-methyl group, significantly expanding the molecular diversity accessible from the parent compound. chemrxiv.org
These radical-mediated processes underscore the potential for late-stage functionalization of the N-methyl group, offering a pathway to novel analogs with modified properties.
Heterocyclic Annulation and Fused Ring System Formation
The amino and carboxylate groups at the C-4 and C-3 positions, respectively, of this compound and its analogs are ideally positioned for heterocyclic annulation reactions. These reactions lead to the formation of polycyclic fused systems, which are of significant interest in medicinal chemistry.
Synthesis of Pyrimido[5,4-b]indole Derivatives from Aminoindole Carboxylates
Aminoindole carboxylates are valuable precursors for the synthesis of pyrimido[5,4-b]indoles, a class of compounds with diverse biological activities. The reaction typically involves the condensation of the amino group and the adjacent ester with a suitable one- or two-carbon synthon to form the pyrimidine (B1678525) ring.
For example, reacting methyl 3-amino-1H-indole-2-carboxylates with reagents like aryl isocyanates, aryl isothiocyanates, or cyanamides leads to the formation of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net
With aryl isocyanates: This reaction yields 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net
With aryl isothiocyanates: This pathway produces 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net
With formamide (B127407): Condensation of ethyl 3-aminoindole-2-carboxylate with formamide results in the formation of 5H-pyrimido[5,4-b]indol-4-one. researchgate.net
These fused systems can be further functionalized. For instance, the 2-thioxo derivatives can undergo S-alkylation, and the diones can be alkylated on the nitrogen atoms of the pyrimidine ring. researchgate.net The table below shows examples of pyrimido[5,4-b]indole synthesis from aminoindole precursors.
| Aminoindole Precursor | Reagent | Resulting Fused System | Reference |
| Methyl 3-amino-1H-indole-2-carboxylates | Aryl isocyanates | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones | researchgate.net |
| Methyl 3-amino-1H-indole-2-carboxylates | Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones | researchgate.net |
| Ethyl 3-aminoindole-2-carboxylate | Formamide | 5H-Pyrimido[5,4-b]indol-4-one | researchgate.net |
Formation of Pyrano[3,4-b]indol-1(9H)-ones
The indole-3-carboxylate (B1236618) moiety, while different from the more commonly studied indole-2-carboxylic acids, presents potential for the formation of pyrano-fused systems. The synthesis of pyrano[3,4-b]indol-1(9H)-ones has been achieved through a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. nih.govacs.org
In this process, the carboxyl group acts as a directing group to facilitate the activation of C-H bonds. acs.org The reaction proceeds through the formation of a 1-methyl-3-alkenyl-1H-indole-2-carboxylic acid intermediate, which then undergoes an intramolecular carboxyl-assisted C-H activation of the alkene to form the pyranone ring. acs.org This methodology provides an atom- and step-economical route to a variety of pyrano[3,4-b]indol-1(9H)-ones. nih.govacs.org Although developed for indole-2-carboxylic acids, the principles of this reaction could potentially be adapted for analogs of this compound, where the ester could be hydrolyzed to the corresponding carboxylic acid to participate in similar cyclization reactions. These pyrano[3,4-b]indole scaffolds have been identified as potent and selective inhibitors of the HCV NS5B polymerase. nih.gov
Cyclization Reactions and Intramolecular Processes
The functional groups on the this compound scaffold enable various other intramolecular cyclization reactions to build complex polycyclic structures. The specific nature of the cyclization depends on the reactants and the position of the functional groups.
For instance, N-chlorosuccinimide (NCS)-mediated intramolecular cyclization has been used to form a C-N bond at the indole 2-position, leading to structures like indolo[2,3-b]quinolines. nih.gov This type of reaction involves the coupling of an indole derivative with an aniline (B41778) moiety, followed by cyclization. nih.gov Other intramolecular processes can involve nucleophilic attack from a side chain onto the indole ring or a substituent. For example, intramolecular ring-opening of an azetidine (B1206935) ring by an indole nitrogen has been demonstrated as a method to form six- and seven-membered rings fused to the indole core. acs.org
Mechanistic Investigations of Reactions Involving Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate Scaffolds
Reaction Pathway Elucidation for Indole (B1671886) Functionalization
The functionalization of the indole core, particularly at the 4-position, is a key area of research. One plausible pathway for the introduction of the amino group at this position involves a palladium-catalyzed process starting from a halogenated precursor, such as a 4-bromoindole (B15604) derivative.
A proposed mechanistic framework for such a transformation begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an aryl-Pd(II) bromide intermediate. acs.org This intermediate can then coordinate with an amide group, if present, stabilizing the complex. acs.org In a tandem approach, a nucleophilic substitution can occur, for instance, with a trace amount of water acting as a nucleophile in a 1,2-addition to an amide, leading to a tetrahedral intermediate. acs.org The subsequent dissociation of this intermediate can in situ generate an amine, which then participates in a Buchwald-Hartwig amination-type reaction. acs.org This sequence of events provides an efficient route to 4-aminoindole (B1269813) derivatives.
The preferred site for electrophilic substitution on the indole ring is typically the C3 position, as the resulting cation is more stable due to the delocalization of the positive charge by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, when the C3 position is occupied, as in the case of methyl 4-amino-1-methyl-1H-indole-3-carboxylate, electrophilic attack is directed to other positions. The presence of the amino group at C4 and the methyl group at N1 will influence the regioselectivity of further functionalization reactions.
Role of Catalysts and Intermediates in Transformations
Catalysts play a pivotal role in directing the outcome and efficiency of reactions involving the indole scaffold. In the synthesis of 4-aminoindole-3-carboxylic acids, palladium complexes are instrumental. acs.org A typical catalytic system might involve a palladium source like PdCl2 as a precatalyst, a ligand such as Xantphos to stabilize the palladium complex and facilitate the reaction, and an additive like cesium pivalate. acs.org
The catalytic cycle often involves the interconversion of palladium between different oxidation states, typically Pd(0) and Pd(II). The ligand's role is critical in modulating the reactivity and stability of the palladium intermediates. For instance, in a Buchwald-Hartwig amination, the ligand facilitates the reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.
Key intermediates in these transformations include the initial aryl-Pd(II) halide complex formed after oxidative addition. acs.org In reactions involving amides, tetrahedral intermediates can be formed through nucleophilic attack. acs.org For electrophilic substitutions, Wheland intermediates, which are resonance-stabilized carbocations, are proposed as key transient species. nih.govic.ac.uk The stability of these intermediates often dictates the reaction pathway and the regioselectivity of the functionalization.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative insights into reaction mechanisms by examining the rates of chemical reactions and the factors that influence them. For reactions involving indole derivatives, kinetic analysis can help determine the rate-determining step, the order of the reaction with respect to each reactant, and the activation energy.
The rate of reaction can be monitored using various techniques, such as UV-Vis spectroscopy, by following the disappearance of a reactant or the appearance of a product over time. clockss.org The data obtained can be used to derive rate constants and to understand how changes in reaction conditions, such as temperature, solvent, or catalyst concentration, affect the reaction rate. nih.govst-andrews.ac.uk
Table 1: Representative Kinetic Data for Electrophilic Substitution on Indoles
| Indole Derivative | Electrophile | Solvent | Rate Constant (k) | Reference |
| Indole | Benzenediazonium tetrafluoroborate | Acetonitrile | Varies with substituent on electrophile | clockss.org |
| N-Methylindole | Benzenediazonium tetrafluoroborate | Acetonitrile | Varies with substituent on electrophile | clockss.org |
| 2-Methylindole | Benzenediazonium tetrafluoroborate | Acetonitrile | Varies with substituent on electrophile | clockss.org |
| 3-Methylindole (B30407) | Benzenediazonium tetrafluoroborate | Acetonitrile | Varies with substituent on electrophile | clockss.org |
Note: This table is illustrative of the type of data obtained from kinetic studies on indole derivatives. Specific values depend on the exact reaction conditions and the substituents on the electrophile.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, is a key piece of information that can be obtained from these studies. chem-station.com A significant KIE (typically kH/kD > 2) is often indicative of C-H bond cleavage in the rate-determining step.
In the context of indole chemistry, deuterium labeling has been used to study electrophilic substitution reactions. For example, by using deuterated solvents or reagents, it is possible to determine whether a proton is lost in a fast or slow step. nih.gov Acid-catalyzed hydrogen-deuterium exchange is a common method for preparing deuterated indoles. nih.gov For instance, treating 3-substituted indoles with D2SO4 in CD3OD can lead to efficient deuteration of the indole ring. nih.gov
While specific deuterium labeling studies on this compound have not been reported, this technique could be applied to investigate various aspects of its reactivity. For example, in a hypothetical C-H functionalization reaction at the C2 position, a deuterium labeling study could confirm whether the C2-H bond is broken in the rate-determining step.
Linear Free Energy Relationships in Indole Chemistry
Linear free energy relationships (LFERs), most notably the Hammett equation, provide a quantitative means to correlate reaction rates or equilibrium constants for a series of reactions with the electronic properties of substituents. seesaa.net The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is a measure of the sensitivity of the reaction to electronic effects). clockss.org
In the context of indole chemistry, Hammett plots have been used to study electrophilic substitution reactions. For the coupling of a series of substituted aryldiazonium salts with indole and its methyl derivatives, linear Hammett plots were obtained, confirming that these reactions are typical aromatic electrophilic substitutions. clockss.org The positive ρ values indicate that the reaction is favored by electron-withdrawing groups on the aryldiazonium salt, which make it a stronger electrophile.
The magnitude of the ρ value provides insight into the nature of the transition state. A larger ρ value suggests a greater development of charge in the transition state. For the azo-coupling reactions, the ρ values were found to be in the range of 2.40 to 3.60, which is consistent with the formation of a cationic Wheland intermediate in the rate-determining step. clockss.org
Table 2: Hammett Reaction Constants (ρ) for the Coupling of Aryldiazonium Salts with Indole Derivatives
| Indole Derivative | ρ value |
| Indole | 2.60 |
| N-Methylindole | 2.54 |
| 2-Methylindole | 2.40 |
| 3-Methylindole | 3.60 |
Data sourced from a study on the electrophilic substitution of indoles. clockss.org
This data indicates that the reaction involving 3-methylindole is the most sensitive to the electronic effects of the substituents on the electrophile. clockss.org
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on This compound could not be located.
As a result, it is not possible to provide the specific data required to populate the requested article sections, including:
Quantum Chemical Calculations (DFT, MP2) for geometric properties (bond lengths, angles), electronic structure (HOMO-LUMO, NBO analysis), and vibrational frequencies.
Molecular Electrostatic Potential (MEP) Mapping .
Conformational Analysis and Energy Landscapes .
Prediction of Chemical Reactivity and Selectivity .
To fulfill the user's request, which requires a thorough and scientifically accurate article based on existing research, specific computational data for the target molecule is essential. General information on related indole derivatives researchgate.netnih.govacs.orgnih.govmdpi.com cannot be substituted, as this would not adhere to the strict focus on "this compound".
Theoretical and Computational Studies on Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate
Solvent Effects in Computational Modeling
The surrounding solvent environment can significantly influence the electronic structure, reactivity, and spectral properties of a molecule. In the computational modeling of methyl 4-amino-1-methyl-1H-indole-3-carboxylate, accounting for solvent effects is crucial for obtaining results that accurately reflect its behavior in solution. The electronic spectra of indole (B1671886) derivatives, in particular, are known to be highly sensitive to the polarity of the solvent. researchgate.net
Computational chemistry offers several approaches to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. The choice of model depends on the desired accuracy and the computational resources available.
Implicit Solvent Models:
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute's charge distribution and the polarized medium are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
For a molecule like this compound, which possesses both hydrogen bond donor (the amino group) and acceptor (the carbonyl of the ester) functionalities, implicit models can provide a good first approximation of the bulk electrostatic effects of the solvent. These models are computationally efficient and can be used to predict trends in properties such as absorption and emission spectra as a function of solvent polarity.
Explicit Solvent Models:
Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the quantum mechanical calculation. This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models would be particularly important for understanding the specific interactions of the amino and carboxylate groups with protic solvents like water or methanol.
While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of the local solvation environment and its impact on the electronic properties of the solute. Often, a hybrid approach that combines an explicit treatment of the first solvation shell with an implicit model for the bulk solvent is employed to balance accuracy and computational cost.
Solvatochromism and Dipole Moment Changes:
Indole derivatives often exhibit solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is related to the change in the dipole moment of the molecule upon electronic excitation. Studies on various indole derivatives have shown a substantial increase in their dipole moment upon excitation to the emitting state. researchgate.net
For this compound, the presence of the electron-donating amino group at the 4-position and the electron-withdrawing methyl carboxylate group at the 3-position is expected to result in a significant ground-state dipole moment. Upon excitation, a charge transfer character is anticipated, leading to an even larger excited-state dipole moment. This change in dipole moment will lead to differential solvation of the ground and excited states, resulting in solvatochromic shifts in its absorption and fluorescence spectra.
The following table illustrates the expected qualitative trends for the absorption maximum (λmax) of this compound in solvents of varying polarity, based on the general behavior of solvatochromic dyes with increased dipole moment in the excited state.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected λmax Shift |
| n-Hexane | Nonpolar | ~1.9 | Reference (shortest λmax) |
| Dichloromethane | Polar Aprotic | ~9.1 | Red-shift |
| Acetone | Polar Aprotic | ~21 | Further red-shift |
| Ethanol (B145695) | Polar Protic | ~25 | Significant red-shift |
| Water | Polar Protic | ~80 | Largest red-shift |
Detailed Research Findings:
While specific computational studies exclusively focused on this compound are not extensively available in the public domain, research on analogous indole derivatives provides valuable insights. For instance, studies on indole-3-carboxylic acid have demonstrated the sensitivity of its electronic transitions to the solvent environment. researchgate.net It is reasonable to infer that the additional amino and methyl substitutions in the target molecule would further modulate these solvent-dependent properties.
Theoretical investigations on related heterocyclic systems have also highlighted the importance of solvent choice in determining reaction pathways and chemical reactivity. Density Functional Theory (DFT) calculations on substituted pyrido[3,4-b]indole-3-carboxylates have shown that the chemical behavior is strongly dependent on the solvent media.
Future computational work on this compound should aim to:
Calculate the ground and excited state dipole moments in various solvents using time-dependent DFT (TD-DFT).
Simulate the absorption and fluorescence spectra in a range of solvents using both implicit and explicit solvent models to predict the solvatochromic shifts.
Investigate the specific hydrogen bonding interactions between the amino and carboxylate groups and protic solvents.
Such studies would provide a comprehensive understanding of the solvent's role in modulating the photophysical properties of this compound and would be invaluable for the rational design of related molecules with tailored spectroscopic characteristics.
Advanced Analytical Techniques in the Research of Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate
Advanced Mass Spectrometry (e.g., HRMS, ESI-MS) for Molecular Formula Confirmation and Intermediate Detection
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. Electrospray Ionization (ESI) is a soft ionization method well-suited for indole (B1671886) derivatives, as it typically generates intact molecular ions with minimal fragmentation. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. For methyl 4-amino-1-methyl-1H-indole-3-carboxylate (C₁₁H₁₂N₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. mdpi.com This is critical for confirming the identity of a newly synthesized compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting fragmentation patterns, which is invaluable for distinguishing between isomers and identifying unknown metabolites or reaction intermediates.
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₁H₁₂N₂O₂ | 204.0899 |
| [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0972 |
| [M+Na]⁺ | C₁₁H₁₂N₂O₂Na⁺ | 227.0791 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related indole structures provides significant insight into its likely solid-state conformation. researchgate.netmdpi.com
Indole rings are characteristically planar. researchgate.net It is expected that the bicyclic core of the title compound would also be planar. The technique would precisely measure all bond lengths, bond angles, and torsion angles. A key feature of interest would be the intermolecular interactions that dictate the crystal packing. The presence of the 4-amino group provides a hydrogen bond donor (N-H), while the carboxylate oxygen acts as a hydrogen bond acceptor. This suggests that intermolecular hydrogen bonding would be a significant feature in its crystal lattice, potentially forming chains or sheets of molecules. researchgate.netnih.gov Additionally, π-π stacking interactions between the planar indole rings of adjacent molecules are common in such aromatic systems and would likely contribute to the stability of the crystal structure. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group would typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the ester functional group is expected around 1700 cm⁻¹. vulcanchem.com The C=C stretching vibrations of the aromatic rings would produce characteristic bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Ester (C=O) | Stretch | ~1700 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the indole ring.
The indole nucleus is a known chromophore that exhibits characteristic absorption bands resulting from π→π* electronic transitions. srce.hr The spectrum of a simple indole typically shows two main absorption bands. For this compound, the presence of substituents on the indole ring would be expected to modify its absorption spectrum. The 4-amino group, being an electron-donating group (auxochrome), would likely cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity of the absorption maxima compared to the unsubstituted indole. srce.hr The methyl carboxylate group, being an electron-withdrawing group, would also influence the electronic distribution and thus the energy of the electronic transitions. Analysis of the absorption maxima (λmax) provides insight into the extent of conjugation and the electronic nature of the molecule. researchgate.net
Retrosynthetic Analysis and Synthetic Planning for Derivatives of Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate
Principles of Disconnection Strategy Applied to Indole (B1671886) Scaffolds
The application of retrosynthesis to the indole scaffold involves recognizing common and reliable bond-forming reactions in reverse. The indole ring is a fused bicyclic system, and its disconnection strategy often targets the bonds of the pyrrole (B145914) ring, as the benzene (B151609) portion is typically derived from a pre-existing substituted aniline (B41778) or related precursor. quimicaorganica.orgnih.gov
Key principles guiding the disconnection of indole scaffolds include:
Recognition of established indole syntheses: The most reliable disconnections are those that lead back to starting materials for well-known named reactions used in indole synthesis. These include the Fischer, Bischler, Reissert, and Madelung syntheses, among others. quimicaorganica.orgbhu.ac.in Each of these methods implies a specific set of bond cleavages in the retrosynthetic direction.
Disconnecting next to a heteroatom: Bonds adjacent to the nitrogen atom (C2-N1 and C7a-N1) are common targets for disconnection, as many powerful methods exist for forming C-N bonds. youtube.com
Simplification: The primary goal is to simplify the target molecule. A good disconnection significantly reduces molecular complexity and leads to precursors that are either commercially available or readily synthesized. icj-e.org
Symmetry: If the target molecule possesses elements of symmetry, these can be exploited in the disconnection strategy to reduce the number of synthetic steps.
For a substituted indole like methyl 4-amino-1-methyl-1H-indole-3-carboxylate, the initial disconnections would logically focus on the bonds formed during the construction of the heterocyclic ring, as well as the introduction of the substituents at the N1, C3, and C4 positions. For instance, the Fischer indole synthesis suggests a fundamental disconnection of the C2-C3 and C7a-N1 bonds of the indole core. quimicaorganica.orgjk-sci.com
Identification of Key Disconnections and Synthons
A disconnection breaks a target molecule into idealized fragments called synthons, which are not real reagents but rather represent the required nucleophilic or electrophilic character. ias.ac.inlkouniv.ac.in Each synthon then corresponds to a real-world chemical compound known as a synthetic equivalent. lkouniv.ac.in
Applying this to the indole scaffold, several key disconnections can be identified based on classic synthetic methods. The C2-C3 bond is a frequent target, as its formation is a key step in many indole syntheses. Another critical disconnection is the C-N bond of the pyrrole ring.
Below is a table outlining major disconnections for the indole core, the resulting synthons, and their corresponding synthetic equivalents.
| Disconnection Strategy (Named Reaction) | Key Bonds Disconnected | Synthons | Synthetic Equivalents |
|---|---|---|---|
| Fischer Indole Synthesis | C2-C3, N1-C7a | Arylhydrazone-derived fragments | A substituted phenylhydrazine (B124118) and an aldehyde or ketone |
| Reissert Synthesis | C2-C3, C3-C3a | Ortho-nitrotoluene and carboxylate-derived fragments | An o-nitrotoluene derivative and diethyl oxalate |
| Bischler Synthesis | N1-C2, C3-C3a | α-halo-ketone and arylamine-derived fragments | An α-arylamino-ketone (formed from an α-halo-ketone and an aniline) |
| Madelung Synthesis | N1-C2 | N-acyl-o-toluidine fragments | An N-acyl-o-toluidine |
For the specific target, this compound, a Fischer-type disconnection would lead to a substituted N-methylphenylhydrazine and a pyruvate (B1213749) ester derivative.
Functional Group Interconversions (FGI) in Retrosynthetic Pathways
Often, a direct disconnection of a bond connected to a functional group is not feasible because it does not correspond to a reliable forward reaction. In such cases, Functional Group Interconversion (FGI) is employed. ias.ac.inlkouniv.ac.in FGI is the retrosynthetic process of converting one functional group into another that is more amenable to disconnection. researchgate.net
In the context of this compound, several FGIs could be strategically important:
Amino Group (C4-NH2): Aromatic amino groups are often difficult to introduce directly in the presence of other functionalities. A common FGI strategy is to convert the amino group to a nitro group (–NH2 ⇒ –NO2). ias.ac.in This is a powerful step because an aromatic nitro group can be readily introduced via nitration, and its subsequent reduction to an amine in the forward synthesis is a highly reliable transformation.
Ester Group (C3-COOCH3): The methyl ester at the C3 position could be retrosynthetically converted to a carboxylic acid (–COOCH3 ⇒ –COOH). This acid could then be disconnected, corresponding to a carboxylation reaction in the forward sense, or it could arise from the hydrolysis of a nitrile (–COOH ⇒ –CN).
N-Methyl Group (N1-CH3): The methyl group on the indole nitrogen can be disconnected directly, corresponding to an N-alkylation step in the forward synthesis. This is a common and generally high-yielding reaction.
A possible retrosynthetic sequence using FGI for the target molecule could involve an initial FGI of the 4-amino group to a 4-nitro group. This simplifies the aromatic starting material to a derivative of 3-nitrotoluene, which is more accessible for further synthetic manipulations.
Strategic Dismantling Approaches for Complex Indole Derivatives
For complex indole derivatives bearing multiple substituents, the order and choice of disconnections are crucial for developing an efficient and convergent synthesis.
A strategic approach involves several considerations:
Disconnect the most reactive/sensitive groups first: Functional groups that might interfere with planned bond-forming reactions should be addressed early in the retrosynthesis, often through FGI to a more robust precursor group. researchgate.net For the target molecule, the free amino group is nucleophilic and could complicate reactions elsewhere; converting it retrosynthetically to a nitro group is a sound strategy.
Prioritize convergent routes: A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together late in the sequence, is generally more efficient than a linear synthesis. For complex indoles, this could involve preparing a highly substituted aniline precursor in one pathway and the "side-chain" portion (that will form the C2 and C3 atoms) in another, before combining them in a key indole-forming reaction.
Consider regioselectivity: The position of substituents on the benzene ring will dictate the regiochemical outcome of the indole ring-forming cyclization. For example, in a Fischer synthesis using a meta-substituted phenylhydrazine, cyclization can potentially occur at two different positions, leading to a mixture of 4- and 6-substituted indoles. quimicaorganica.org The synthetic plan must account for and control this.
Protecting Groups: While not a disconnection, the use of protecting groups is an integral part of strategic planning. In the forward synthesis, it may be necessary to protect the amino group while performing other transformations on the molecule. The retrosynthetic plan should anticipate these needs.
For the target compound, a strategic dismantling might first involve disconnecting the N1-methyl and C3-ester groups, followed by an FGI of the C4-amino group to a nitro group. This leads to a 4-nitroindole (B16737) core. This core can then be disconnected using a Reissert or Fischer strategy, leading to simple, substituted benzene derivatives. quimicaorganica.org
Computer-Aided Retrosynthesis and Synthetic Route Assessment
Modern synthetic planning is increasingly supplemented by computer-aided synthesis planning (CASP) tools. chemrxiv.orgacs.org These software platforms use vast databases of chemical reactions and sophisticated algorithms to propose multiple retrosynthetic pathways for a given target molecule. labmanager.comrsc.org
The application of these tools to complex indole derivatives offers several advantages:
Novel Route Discovery: CASP can identify non-obvious disconnections and synthetic routes that might be overlooked by a human chemist, potentially leading to more efficient or innovative syntheses. labmanager.com
Green Chemistry Metrics: Some advanced tools can assess the environmental impact of a proposed synthesis, favoring routes that use less hazardous solvents or reagents and generate less waste. researchgate.net
For a molecule like this compound, a chemist could use a CASP tool to generate dozens of potential routes. The software might suggest various indole-forming reactions (Fischer, Reissert, Larock, etc.) and different sequences for installing the functional groups. The chemist can then leverage their expertise to evaluate the computer-generated suggestions, considering practical laboratory factors and selecting the most promising route for experimental validation. chemrxiv.orgresearchgate.net This synergy between human intuition and artificial intelligence accelerates the process of designing optimal synthetic strategies. labmanager.com
Applications of Methyl 4 Amino 1 Methyl 1h Indole 3 Carboxylate As a Synthetic Building Block
Precursor in the Total Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs
The unique substitution pattern of a 4-aminoindole (B1269813) core, as present in methyl 4-amino-1-methyl-1H-indole-3-carboxylate, is a key structural motif that has been strategically employed in the total synthesis of complex marine alkaloids, particularly those belonging to the pyrroloiminoquinone (PIQ) family. nih.govacs.org One of the primary synthetic strategies for constructing the electrophilic tricyclic core of these alkaloids involves the cyclization of a 4-aminoindole intermediate. nih.govchemrxiv.org This approach has been successfully utilized by multiple research groups to access a range of bioactive natural products. acs.org
In these syntheses, the 4-amino group serves as a crucial nucleophile or a precursor to the imine functionality required for the key ring-closing step that forms the characteristic heterocyclic framework of the PIQ alkaloids. nih.gov This strategy has enabled the synthesis of several members of this class, including makaluvamines and damirones, which exhibit potent biological activities. acs.org The divergent synthesis approach often begins with a common 4-aminoindole-containing intermediate, which is then elaborated to produce a variety of natural products and their analogs. nih.govacs.org
| Representative PIQ Alkaloid | Synthetic Strategy | Role of 4-Aminoindole Core |
| Makaluvamine M | Divergent synthesis from a key methoxy-PIQ intermediate. acs.org | Forms the core tricyclic ring system via cyclization. nih.govacs.org |
| Damirone C | Total synthesis from a functionalized 4-aminoindole. nih.gov | Acts as the foundational unit for building the quinone-imine structure. |
| Batzelline D | Synthesis based on the 4-aminoindole cyclization approach. nih.gov | Enables the construction of the pyrrolo[4,3,2-de]quinoline scaffold. |
This table showcases examples of complex indole alkaloids whose syntheses rely on a 4-aminoindole core, highlighting the strategic importance of this building block.
Construction of Diverse Indole-Based Heterocyclic Libraries
The functional handles on this compound make it an ideal substrate for constructing diverse libraries of indole-based heterocyclic compounds for screening in drug discovery programs. The amino group, the aromatic core, and the ester moiety can all participate in various chemical transformations to rapidly generate molecular diversity.
A notable example is the use of 4-aminoindoles in a three-component reaction with aldehydes and alkynes to build libraries of tricyclic indoles featuring 3,4-fused seven-membered rings. nih.gov In a study utilizing a heterogeneous copper catalyst, various 4-aminoindoles were reacted with a range of aromatic aldehydes and diethyl acetylenedicarboxylate. nih.gov This reaction proceeds efficiently and allows for the modular assembly of complex scaffolds from simple starting materials. The diversity of the library is generated by simply varying the aldehyde component, demonstrating the power of this approach. nih.gov
| Aldehyde Component (R-CHO) | Product | Yield (%) |
| 4-Methylbenzaldehyde | 3,4-Fused Tricyclic Indole | 64 |
| 4-Chlorobenzaldehyde | 3,4-Fused Tricyclic Indole | 46 |
| 4-Methoxybenzaldehyde | 3,4-Fused Tricyclic Indole | 58 |
| 2-Methoxybenzaldehyde | 3,4-Fused Tricyclic Indole | 55 |
| 2-Naphthaldehyde | 3,4-Fused Tricyclic Indole | 60 |
Data from a study on the copper-catalyzed three-component synthesis of tricyclic indoles from 4-aminoindoles. nih.gov This interactive table illustrates how varying the aldehyde input leads to a library of diverse heterocyclic products.
Integration into Multi-Component Reaction Strategies for Chemical Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, maximizing efficiency and atom economy. The 4-aminoindole scaffold is particularly well-suited for MCRs due to its multiple reactive sites.
The three-component reaction described previously to form fused seven-membered rings is a prime example of an MCR strategy that leverages the reactivity of the 4-aminoindole core. nih.gov Beyond this, the 4-aminoindole structure is a versatile nucleophile in other powerful transformations used to generate diversity, such as the Friedel-Crafts alkylation. The indole ring is highly nucleophilic at the C3 position, but the presence of the 4-amino group can also direct reactions to the C7 position. acs.org
Catalytic asymmetric Friedel-Crafts reactions of 4-aminoindoles with various electrophiles have been developed to produce chiral, functionalized indole derivatives with high regio- and enantioselectivity. acs.orgresearchgate.netsemanticscholar.org These reactions, often catalyzed by chiral phosphoric acids or metal complexes, provide access to structurally diverse and optically active compounds that are valuable for pharmaceutical development. researchgate.netsemanticscholar.org For instance, the reaction of 4-aminoindoles with β,γ-unsaturated α-ketoesters can be controlled to selectively functionalize the C7 position, leading to complex 1,7-annulated indole scaffolds. researchgate.net
| Reaction Type | Reactants | Key Feature | Outcome |
| Three-Component Reaction | 4-Aminoindole, Aldehyde, Alkyne | Convergent assembly | Fused polycyclic heterocycles nih.gov |
| Mannich Reaction | Indole, Aldehyde, Amine | C-N bond formation | 3-Aminoalkylated indoles sciencemadness.org |
| Asymmetric Friedel-Crafts Alkylation | 4-Aminoindole, α,β-Unsaturated Ketoester | Chiral catalyst control | Enantioenriched C7-functionalized indoles acs.orgresearchgate.net |
| Aza-Friedel-Crafts Reaction | 4-Aminoindole, N-Boc-α-ketimino ester | Solvent-controlled regioselectivity | C3 or C7 alkylation with a quaternary stereocenter beilstein-journals.org |
This table summarizes key reaction strategies where the 4-aminoindole core is used to generate chemical diversity, highlighting the versatility of this scaffold.
Development of Novel Synthetic Reagents and Catalysts Utilizing Indole Cores
The rigid structure and hydrogen-bond-donating capability of the indole N-H group have made the indole core an attractive scaffold for the design of novel organocatalysts. researchgate.net this compound provides an excellent platform for such development due to its modifiable functional groups.
The 4-amino group is a particularly useful handle for introducing chiral moieties or additional hydrogen-bonding sites, such as ureas, thioureas, or diamines, which are privileged components in many known organocatalysts. researchgate.net The 3-carboxylate ester offers another site for modification, allowing the indole scaffold to be attached to solid supports or other functional units. Researchers have conceptualized and synthesized modular indole-based catalysts incorporating these features with the goal of developing new asymmetric transformations. researchgate.net The design principle involves using the indole as a rigid backbone to orient the catalytic groups (e.g., a chiral diamine and a hydrogen-bond-donating urea) in a precise three-dimensional arrangement to control the stereochemical outcome of a reaction.
While specific catalysts derived directly from this compound are not yet widely reported, the synthetic strategies for creating indole-based catalysts clearly demonstrate its potential. The modular synthesis of such catalysts would allow for the rapid generation of a family of related catalysts, facilitating the optimization of new asymmetric reactions. researchgate.net
Future Directions and Emerging Research Challenges
Green Chemistry Approaches in the Synthesis of Indole-3-carboxylates
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for indole (B1671886) derivatives. The focus is on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. Key areas of research include the use of alternative energy sources, benign reaction media, and catalytic methods. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in indole synthesis. researchgate.net The Fischer indole synthesis, a classic method, has been adapted to microwave conditions, significantly reducing reaction times. researchgate.net Similarly, ultrasound has been employed to promote indole synthesis, offering another energy-efficient alternative to conventional heating. researchgate.net
The use of water and ionic liquids as green solvents is another promising avenue. researchgate.net Water, being non-toxic and readily available, is an ideal solvent for many reactions. The development of water-tolerant catalysts is crucial for expanding the scope of aqueous-phase indole synthesis. Ionic liquids, with their low vapor pressure and tunable properties, offer advantages in terms of recyclability and product separation. researchgate.net
Solvent-free reactions and the use of nanocatalysts also represent significant advances in green indole synthesis. researchgate.net Performing reactions in the absence of a solvent minimizes waste and simplifies purification. Nanocatalysts, due to their high surface area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity, allowing for milder reaction conditions. researchgate.net
A notable example of a green approach is the sustainable multicomponent synthesis of indoles from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds under mild conditions in ethanol (B145695), a green solvent, and avoids the use of metal catalysts. rsc.org
Table 1: Comparison of Green Chemistry Approaches in Indole Synthesis
| Approach | Key Advantages | Examples |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Fischer indole synthesis. researchgate.net |
| Ultrasonication | Energy efficiency, enhanced reaction rates. researchgate.net | Various indole syntheses. researchgate.net |
| Green Solvents (Water, Ionic Liquids) | Reduced environmental impact, improved safety. researchgate.net | Catalytic reactions in aqueous media. researchgate.net |
| Solvent-Free Reactions | Minimized waste, simplified work-up. researchgate.net | Solid-state synthesis of indole derivatives. researchgate.net |
| Nanocatalysis | High efficiency, mild reaction conditions. researchgate.net | Metal nanoparticle-catalyzed cyclizations. researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity. rsc.org | Ugi reaction followed by acid-induced cyclization. rsc.org |
Development of Asymmetric Synthetic Routes to Chiral Indole Derivatives
The synthesis of enantiomerically pure indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. acs.org Asymmetric catalysis has become the most efficient method for accessing chiral compounds, and its application to indole synthesis is a major area of research. acs.org
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of indole-based chiral heterocycles. acs.org Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric dearomatization of 2,3-disubstituted indoles to produce chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org Similarly, chiral isothiourea catalysts have been used for the asymmetric N-acylation of N-aminoindoles, yielding N-N axially chiral indole derivatives. rsc.org
Metal-catalyzed asymmetric reactions also play a crucial role. Chiral aziridine-phosphine ligands in combination with copper(I) catalysts have been shown to be effective in the enantioselective Friedel–Crafts alkylation of indoles with β-nitrostyrene, affording chiral products with high enantioselectivity. mdpi.com Furthermore, chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles, providing a metal-free approach to optically active indolines. organic-chemistry.org
The development of stereodivergent and stereoconvergent synthetic methods offers a sophisticated approach to obtaining various chiral systems. mdpi.com These strategies allow for the selective formation of a specific stereoisomer from a mixture of starting materials or the generation of multiple stereoisomers from a single starting material by tuning the reaction conditions.
Exploration of Novel Catalytic Systems for Functionalization and Derivatization
The development of novel catalytic systems is essential for the selective functionalization of the indole nucleus, particularly at the less reactive C4 to C7 positions of the benzene (B151609) ring. nih.gov Transition metal-catalyzed C-H functionalization has become a powerful tool for this purpose, enabling the direct introduction of various functional groups without the need for pre-functionalized substrates. rsc.org
Palladium and copper catalysts have been extensively used for the site-selective arylation of indoles. nih.gov The use of directing groups, such as N-P(O)tBu2, can control the regioselectivity of the C-H activation step, allowing for arylation at the C7 and C6 positions. nih.gov Recent advances have also enabled the functionalization of the C5 and C4 positions. nih.gov
Beyond arylation, C-H functionalization has been extended to include olefination, acylation, alkylation, silylation, and carbonylation. nih.gov Cobalt-N-heterocyclic carbene catalytic systems have been developed for intramolecular decarbonylative coupling of acylindoles. researchgate.net
Carbonylative approaches, in general, are gaining prominence for the synthesis and functionalization of indoles. beilstein-journals.org Metal-catalyzed carbonylative reduction of organic nitro compounds offers a route to indole synthesis, while the direct carbonylation of indoles with alkynes provides a pathway to 3-functionalized derivatives. beilstein-journals.org Visible-light-induced carbonylation of indoles with phenols under metal-free conditions has also been developed for the synthesis of indole-3-carboxylates. acs.org
The development of catalytic systems that can operate under milder conditions and with a broader substrate scope remains a key challenge. The use of earth-abundant and non-toxic metals as catalysts is also a growing area of interest.
Advanced Mechanistic Understanding for Predictive Synthesis
A deeper mechanistic understanding of indole synthesis and functionalization reactions is crucial for the development of predictive models that can guide the design of more efficient and selective synthetic routes. While many synthetic methods for indoles are well-established, the intricate details of their reaction mechanisms are often not fully understood.
The study of reaction kinetics and the identification of reaction intermediates are also essential for elucidating reaction mechanisms. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to monitor the progress of reactions and identify transient species.
By combining experimental and computational approaches, it is possible to develop a more comprehensive understanding of the factors that govern the reactivity and selectivity of indole-forming and functionalization reactions. This knowledge can then be used to design new catalysts and reaction conditions that favor the desired outcome, ultimately leading to more predictable and efficient syntheses.
Computational Design of Novel Indole-Based Chemical Scaffolds
Computational chemistry and chemoinformatics are playing an increasingly important role in the design of novel indole-based chemical scaffolds with desired biological activities or material properties. nih.govnih.gov These approaches can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties in silico before embarking on time-consuming and expensive laboratory synthesis. nih.gov
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule to a biological target. nih.gov This can be used to screen virtual libraries of indole derivatives against a specific protein target to identify potential inhibitors. For example, indole-based compounds have been designed as inhibitors of the anti-apoptotic protein Bcl-2 for cancer therapy. mdpi.com
Quantitative structure-activity relationship (QSAR) modeling is another powerful tool that can be used to correlate the chemical structure of a series of compounds with their biological activity. eurekaselect.com QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
In addition to drug discovery, computational methods can also be used to design indole-based materials with specific electronic or optical properties. For example, quantum chemical calculations can be used to predict the absorption and emission spectra of indole-containing dyes for applications in organic light-emitting diodes (OLEDs) or solar cells.
The integration of artificial intelligence and machine learning into the computational design process is an emerging area with great potential. These approaches can be used to analyze large datasets of chemical structures and biological activities to identify complex patterns and to generate novel molecular structures with desired properties.
Table 2: Computationally Designed Indole-Based Compounds and Their Targets
| Compound Class | Target | Therapeutic Area |
|---|---|---|
| Indole-based Bcl-2 inhibitors | Bcl-2 protein | Cancer mdpi.com |
| Indole-based anti-tubercular agents | Various mycobacterial targets | Tuberculosis nih.gov |
| Indoline (B122111) derivatives | DNA gyrase B | Bacterial infections nih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of methyl 4-amino-1-methyl-1H-indole-3-carboxylate be optimized for higher yields?
- Methodological Answer :
- Reaction Conditions : Utilize a reflux system with acetic acid and sodium acetate as catalysts, as demonstrated in analogous indole-carboxylate syntheses (e.g., 3-formyl-indole derivatives). Typical conditions involve heating at 100–110°C for 3–5 hours .
- Key Variables : Adjust molar ratios (e.g., 1.1:1 for aldehyde to amine components) and monitor reaction progress via TLC or HPLC. Recrystallization from DMF/acetic acid mixtures improves purity .
- Table 1 : Synthesis Optimization Parameters
| Component | Ratio/Condition | Source |
|---|---|---|
| 3-formyl-indole | 1.1 equiv | |
| Acetic acid | 100 mL (solvent) | |
| Reflux time | 3–5 h |
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Determine crystal system (e.g., orthorhombic, space group Pbcm) and hydrogen-bonding interactions using single-crystal XRD. Refinement parameters (e.g., R factor < 0.05) ensure accuracy .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methyl and amino groups). Compare chemical shifts with analogs like methyl 1-methyl-1H-indole-3-carboxylate .
- Table 2 : Key XRD Parameters for Indole Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | Pbcm | |
| Temperature (K) | 173 | |
| R factor | 0.037 |
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments across synthesis protocols?
- Methodological Answer :
- Cross-Validation : Combine HPLC (>97% purity thresholds) with elemental analysis to confirm stoichiometry . For discrepancies, re-examine recrystallization solvents (e.g., DMF/acetic acid vs. ethanol) .
- Case Study : If HPLC purity conflicts with biological activity data, test for residual solvents (e.g., acetic acid) via GC-MS, which may interfere with assays .
Q. What role does positional isomerism play in modulating the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl/amino groups at alternative positions (e.g., 4-amino vs. 5-amino). Test anti-inflammatory or antimicrobial activity in vitro, referencing analogs like methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities to biological targets .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- In Silico Tools : Employ Gaussian or ORCA software to simulate reaction pathways. Input InChI keys (e.g., WVUBQSPZFRBRNV-UHFFFAOYSA-N for related compounds) to model transition states .
- Parameterization : Optimize geometries using B3LYP/6-31G(d) basis sets and compare activation energies for substitutions at the carboxylate vs. amino sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
